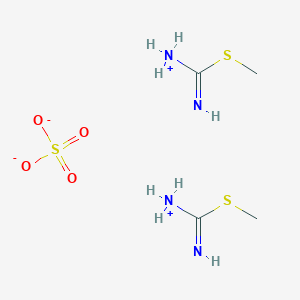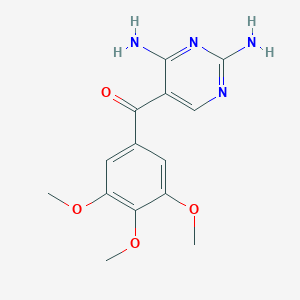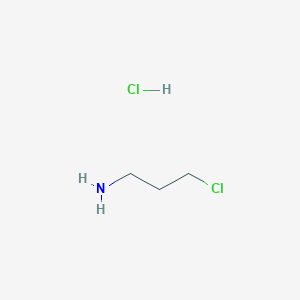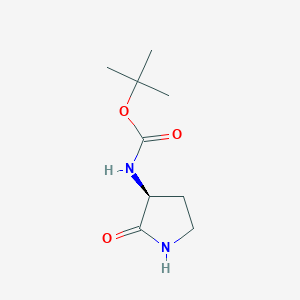
S-メチルイソチオ尿素ヘミ硫酸塩
概要
説明
S-メチルイソチオ尿素ヘミ硫酸塩は、分子式HN=C(NH2)SCH3 · 1/2H2SO4を持つ有機硫黄化合物です。水および一部の有機溶媒に可溶な白色結晶性固体です。 この化合物は、誘導型一酸化窒素合成酵素(iNOS)に対する強力な阻害効果で知られており、さまざまな科学研究用途において価値があります .
科学的研究の応用
S-Methylisothiourea hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: It is employed in studies involving nitric oxide synthase inhibition, which is crucial for understanding various physiological and pathological processes.
Medicine: Its inhibitory effects on iNOS make it a potential therapeutic agent for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases.
作用機序
S-メチルイソチオ尿素ヘミ硫酸塩は、主に誘導型一酸化窒素合成酵素(iNOS)の阻害によってその効果を発揮します。それは酵素の活性部位に結合し、L-アルギニンから一酸化窒素への変換を阻害します。この阻害により、炎症および免疫応答における重要なメディエーターである一酸化窒素の産生が減少します。 化合物の分子標的は、iNOS酵素内のヘムおよびテトラヒドロビオプテリン補因子を含みます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
S-Methylisothiourea hemisulfate plays a significant role in biochemical reactions, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This interaction with iNOS suggests that S-Methylisothiourea hemisulfate may have a broad range of biochemical effects, given the diverse roles of nitric oxide in cellular signaling.
Cellular Effects
S-Methylisothiourea hemisulfate has been shown to exert beneficial effects in rodent models of septic shock . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of S-Methylisothiourea hemisulfate primarily involves its function as an inhibitor of iNOS . By inhibiting this enzyme, S-Methylisothiourea hemisulfate can reduce the production of nitric oxide, a molecule involved in a wide range of cellular processes, including inflammation and vasodilation .
Dosage Effects in Animal Models
In rodent models of septic shock, S-Methylisothiourea hemisulfate has been shown to exert beneficial effects . The specific effects of different dosages of S-Methylisothiourea hemisulfate in animal models have not been extensively studied.
Metabolic Pathways
Given its role as an iNOS inhibitor, it is likely involved in pathways related to nitric oxide synthesis .
Subcellular Localization
Given its role as an iNOS inhibitor, it is likely that it localizes to areas of the cell where iNOS is present .
準備方法
合成経路および反応条件
S-メチルイソチオ尿素ヘミ硫酸塩は、メチルイソチオシアネートとアンモニアまたはアンモニウム塩を制御された条件下で反応させることで合成できます。反応には通常、水またはエタノールなどの溶媒を使用し、反応を促進するために加熱が必要な場合があります。 生成物は、その後、結晶化またはその他の分離技術によって精製されます .
工業的生産方法
工業的な設定では、S-メチルイソチオ尿素ヘミ硫酸塩の生産には、実験室と同様の反応条件を使用した大規模合成が含まれます。 プロセスは、より高い収率と純度のために最適化されており、多くの場合、反応パラメータを正確に制御するための連続フロー反応器と自動化されたシステムが含まれます .
化学反応の分析
反応の種類
S-メチルイソチオ尿素ヘミ硫酸塩は、次のようなさまざまな化学反応を起こします。
酸化: スルホキシドとスルホンを形成するために酸化される可能性があります。
還元: チオ尿素誘導体を形成するために還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、さまざまなチオ尿素誘導体、スルホキシド、およびスルホンが含まれます .
科学研究用途
S-メチルイソチオ尿素ヘミ硫酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および他の硫黄含有化合物の生産における中間体として使用されます。
生物学: 一酸化窒素合成酵素の阻害を伴う研究に使用され、これはさまざまな生理学的および病理学的プロセスの理解に不可欠です。
医学: iNOSに対する阻害効果により、炎症や神経変性疾患など、過剰な一酸化窒素産生を伴う病状の潜在的な治療薬となります。
類似化合物との比較
類似化合物
- 2-メチル-2-チオプセウド尿素ヘミ硫酸塩
- S-メチルチウロニウム硫酸塩
- S-メチル-ITU
独自性
S-メチルイソチオ尿素ヘミ硫酸塩は、類似化合物と比較して、iNOS阻害剤としての高い効力で特徴付けられます。 その特定の分子構造により、iNOS酵素に効果的に結合することができ、研究および治療用途で好ましい選択肢となります .
特性
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2986-19-8 (Parent) | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7 | |
| Record name | Bis(S-methylisothiouronium) sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylisothiouronium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of S-Methylisothiourea sulfate?
A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []
Q2: How does S-Methylisothiourea sulfate inhibit iNOS?
A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []
Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?
A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.
Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?
A4: Certainly. Here are some examples:
- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []
- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []
- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []
- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []
Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?
A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.
Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?
A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]
Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?
A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:
- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]
- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]
- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []
Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?
A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []
Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?
A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















